molecular formula C16H15NO2 B14702809 trans-4'-Hydroxy-4-acetamidostilbene CAS No. 843-34-5

trans-4'-Hydroxy-4-acetamidostilbene

Cat. No.: B14702809
CAS No.: 843-34-5
M. Wt: 253.29 g/mol
InChI Key: KFWCCUXOHVOQGG-NSCUHMNNSA-N
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Description

trans-4’-Hydroxy-4-acetamidostilbene: is a chemical compound that belongs to the stilbene family Stilbenes are a group of compounds characterized by the presence of a 1,2-diphenylethylene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-Hydroxy-4-acetamidostilbene typically involves the reduction of 4-nitrostilbene followed by acetylation. The reduction can be achieved using hydrazine and Raney nickel as catalysts. The resulting amine is then acetylated to form trans-4’-Hydroxy-4-acetamidostilbene .

Industrial Production Methods: Industrial production of trans-4’-Hydroxy-4-acetamidostilbene may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: trans-4’-Hydroxy-4-acetamidostilbene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine, which can further undergo acetylation.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrazine (N₂H₄) and Raney nickel are commonly used for reduction reactions.

    Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and acetylated amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: trans-4’-Hydroxy-4-acetamidostilbene is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and chemical processes.

Biology: In biological research, trans-4’-Hydroxy-4-acetamidostilbene is studied for its potential effects on cellular processes. It has been investigated for its role in modulating enzyme activity and cellular signaling pathways.

Medicine: The compound has shown promise in medical research, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, trans-4’-Hydroxy-4-acetamidostilbene is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of trans-4’-Hydroxy-4-acetamidostilbene involves its interaction with specific molecular targets. The hydroxyl and acetamido groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound can influence cellular signaling pathways, leading to various biological effects. Detailed studies have shown that it can act as an inhibitor or activator of specific enzymes, depending on the context .

Comparison with Similar Compounds

    4-Acetamidostilbene: Lacks the hydroxyl group, resulting in different reactivity and applications.

    4’-Hydroxy-4-nitrostilbene: Contains a nitro group instead of an acetamido group, leading to different chemical properties and biological activities.

    trans-4-Hydroxyproline: A structurally related compound with different functional groups and applications.

Uniqueness: trans-4’-Hydroxy-4-acetamidostilbene is unique due to the presence of both hydroxyl and acetamido groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

843-34-5

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

N-[4-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl]acetamide

InChI

InChI=1S/C16H15NO2/c1-12(18)17-15-8-4-13(5-9-15)2-3-14-6-10-16(19)11-7-14/h2-11,19H,1H3,(H,17,18)/b3-2+

InChI Key

KFWCCUXOHVOQGG-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)O

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=CC2=CC=C(C=C2)O

Origin of Product

United States

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